1,3-Distearoyl-2-chloropropanediol
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Overview
Description
1,3-Distearoyl-2-chloropropanediol: is a chemical compound with the molecular formula C39H75ClO4 and a molecular weight of 643.46 g/mol . It is also known by other names such as Octadecanoic acid, 2-chloro-1,3-propanediyl ester and Stearic acid, 2-chlorotrimethylene ester . This compound belongs to the category of 2-Chloropropanediols (2-MCPD) and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Distearoyl-2-chloropropanediol typically involves the esterification of stearic acid with 2-chloropropane-1,3-diol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst and solvent to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and distillation units to purify the final product . The industrial production methods are designed to maximize yield and ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Distearoyl-2-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield stearic acid and 2-chloropropane-1,3-diol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols .
Hydrolysis: Acidic or basic conditions are typically used to hydrolyze the ester bonds.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are stearic acid and 2-chloropropane-1,3-diol .
Scientific Research Applications
1,3-Distearoyl-2-chloropropanediol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 1,3-Distearoyl-2-chloropropanediol involves its interaction with biological membranes and proteins . The compound can integrate into lipid bilayers, affecting membrane fluidity and function . Additionally, it can interact with enzymes and receptors , modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Distearoyl-3-chloropropanediol
- 1,3-Distearoyl-2-chloropropanediol-D5
- 1-Linoleoyl-2-chloropropanediol
Uniqueness
This compound is unique due to its specific chlorine substitution at the 2-position of the propanediol backbone . This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C39H75ClO4 |
---|---|
Molecular Weight |
643.5 g/mol |
IUPAC Name |
(2-chloro-3-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 |
InChI Key |
PYMWUYDMRZYIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)Cl |
Origin of Product |
United States |
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